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molecular formula C11H10O3 B068946 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde CAS No. 178557-13-6

2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde

Cat. No. B068946
M. Wt: 190.19 g/mol
InChI Key: ZAIUECZNMRBIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236801B2

Procedure details

4-Formyl-2,3,6,7-tetrahydro-benzo[1,2-b; 4,5-b′]difuran (0.25 mmol; Lit.: A. P. Monte, D. Marona-Lewicka, M. A. Parker, D. B. Wainscott, D. L. Nelson, D. E. Nichols J. Med. Chem., 1996, 39, 2953-2961) is added to a stirred suspension of silver(I) oxide (0.375 mmol) in an aq. NaOH solution (5%, 0.20 mL). The mixture is stirred for 5 h, filtered and washed with water (2.0 mL). The filtrate is cooled to 0° C. and made acidic by dropwise addition of hydrochloric acid (25%). The obtained suspension is filtered off and washed with ice-cold water and heptane. The residue is dried in vacuo to give the desired acid as a grey powder which is used without further purification. LC-MS (basic): tR=0.20 min; [M−H]−=205.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.375 mmol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[O:12][CH2:13][CH2:14][C:10]=2[CH:9]=[C:5]2[O:6][CH2:7][CH2:8][C:4]=12)=[O:2].[OH-:15].[Na+]>[Ag-]=O>[O:6]1[CH2:7][CH2:8][C:4]2=[C:3]([C:1]([OH:15])=[O:2])[C:11]3[O:12][CH2:13][CH2:14][C:10]=3[CH:9]=[C:5]12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C2C(OCC2)=CC2=C1OCC2
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.375 mmol
Type
catalyst
Smiles
[Ag-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2.0 mL)
ADDITION
Type
ADDITION
Details
made acidic by dropwise addition of hydrochloric acid (25%)
FILTRATION
Type
FILTRATION
Details
The obtained suspension is filtered off
WASH
Type
WASH
Details
washed with ice-cold water and heptane
CUSTOM
Type
CUSTOM
Details
The residue is dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C=2C(CC1)=C(C=1OCCC1C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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